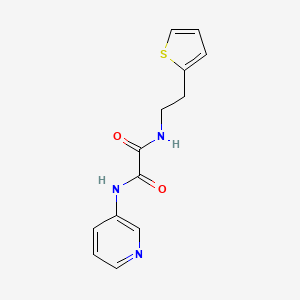

N1-(piridin-3-il)-N2-(2-(tiofen-2-il)etil)oxalamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide” is a complex organic molecule that contains a pyridine and thiophene moiety . These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds have been synthesized through various methods. For instance, the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one was achieved by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using trimethylamine and magnesium oxide nanoparticles .

Aplicaciones Científicas De Investigación

Actividad anticancerígena

El compuesto se ha investigado por su potencial como agente anticancerígeno. Los estudios han demostrado que exhibe actividad citotóxica contra líneas celulares de cáncer de pulmón, superando al fármaco de referencia imatinib. El compuesto IIB, en particular, demostró valores de IC50 significativamente más bajos en comparación con el imatinib .

Propiedades antibacterianas y antifúngicas

“N’-piridin-3-il-N-(2-tiofen-2-iletil)oxalamida” se ha evaluado por sus actividades antibacterianas y antifúngicas. El derivado IIC exhibió una notable actividad contra especies bacterianas acuáticas especializadas, bacterias Gram-positivas y Gram-negativas, y especies fúngicas. Es probable que su estructura contribuya a esta eficacia mejorada .

Actividad antioxidante

La evaluación utilizando el método DPPH reveló que el compuesto posee propiedades antioxidantes. Su valor de IC50 fue comparable al del ácido ascórbico, un antioxidante conocido .

Confirmación estructural

Los investigadores confirmaron las estructuras de los derivados sintéticos utilizando técnicas como la espectroscopia FT-IR, 1H-RMN y 13C-RMN, junto con el análisis elemental .

En resumen, “N’-piridin-3-il-N-(2-tiofen-2-iletil)oxalamida” es prometedor en diversas áreas, desde la terapia contra el cáncer hasta las aplicaciones antimicrobianas. Su andamiaje químico único justifica una mayor exploración en el descubrimiento y desarrollo de fármacos . Si necesita más información o aplicaciones adicionales, ¡no dude en preguntar! 😊

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit receptor tyrosine kinases , which play a crucial role in various cellular processes, including cell growth and differentiation .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly receptor tyrosine kinases, leading to changes in their activity .

Biochemical Pathways

The inhibition of receptor tyrosine kinases can affect multiple downstream pathways, including those involved in cell growth and differentiation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have shown cytotoxic activity, suggesting that they may induce cell death .

Análisis Bioquímico

Biochemical Properties

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain oxidoreductases, potentially modulating their catalytic activities. The compound’s interaction with these enzymes can lead to alterations in redox states within cells, impacting metabolic pathways and cellular homeostasis . Additionally, N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide may interact with transport proteins, affecting the transport of ions and small molecules across cellular membranes.

Cellular Effects

The effects of N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses and inflammation. By modulating the activity of key signaling molecules, such as kinases and transcription factors, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For example, it has been shown to upregulate antioxidant defense genes, thereby enhancing the cell’s ability to counteract oxidative damage.

Molecular Mechanism

At the molecular level, N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their conformation and activity. This compound has been found to inhibit certain proteases, which play a role in protein degradation and turnover . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide in laboratory settings reveal its stability and long-term impact on cellular functions. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it can induce long-term changes in cellular metabolism and function, which are evident in both in vitro and in vivo studies. These effects include prolonged activation of antioxidant pathways and sustained inhibition of inflammatory responses.

Dosage Effects in Animal Models

In animal models, the effects of N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide vary with dosage. At lower doses, the compound exhibits beneficial effects, such as enhanced antioxidant capacity and reduced inflammation . At higher doses, it may induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for the metabolism of various endogenous and exogenous compounds . By modulating the activity of these enzymes, the compound can influence metabolic flux and alter the levels of key metabolites within the cell. This interaction can have downstream effects on energy production, detoxification processes, and overall cellular homeostasis.

Transport and Distribution

The transport and distribution of N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . For instance, it may be transported into mitochondria, where it can influence mitochondrial function and energy metabolism.

Subcellular Localization

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide exhibits distinct subcellular localization patterns, which are critical for its activity. It can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or interactions with targeting signals . This localization allows the compound to modulate organelle-specific functions, such as mitochondrial respiration or nuclear gene expression, thereby influencing overall cellular physiology.

Propiedades

IUPAC Name |

N'-pyridin-3-yl-N-(2-thiophen-2-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-12(15-7-5-11-4-2-8-19-11)13(18)16-10-3-1-6-14-9-10/h1-4,6,8-9H,5,7H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJHVEJBFYDXSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2595064.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2595068.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2595070.png)

![(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2595075.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2595077.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2595080.png)

![4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2595083.png)

![Methyl 4-[[2-[(Z)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2595085.png)

![3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2595086.png)